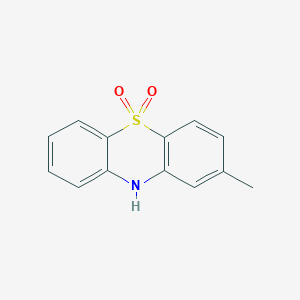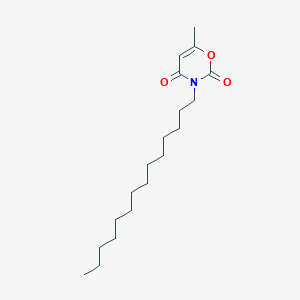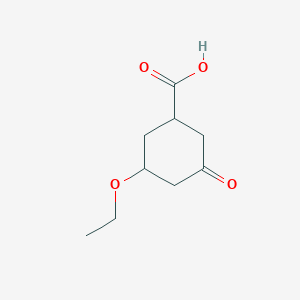
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is a fluorinated organic compound Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-methyldec-4-en-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound with similar applications in coatings and polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications but with different environmental and health profiles.
Uniqueness
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is unique due to its specific fluorination pattern and the presence of a double bond, which can influence its reactivity and applications. Its structure allows for selective functionalization and incorporation into various chemical and biological systems, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
61282-88-0 |
|---|---|
Molekularformel |
C11H8F12O |
Molekulargewicht |
384.16 g/mol |
IUPAC-Name |
5,6,6,7,7,8,8,9,9,10,10,10-dodecafluoro-4-methyldec-4-en-3-one |
InChI |
InChI=1S/C11H8F12O/c1-3-5(24)4(2)6(12)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)23/h3H2,1-2H3 |
InChI-Schlüssel |
RFZOURBCSJVIRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
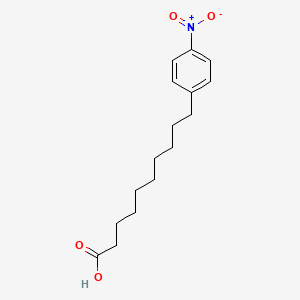


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
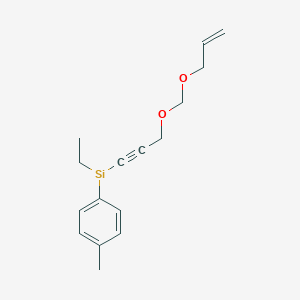
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
